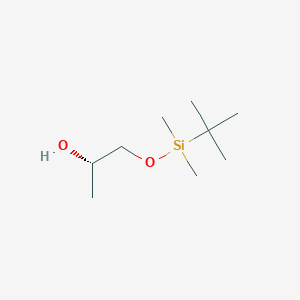
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL
Übersicht
Beschreibung
"(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" is a chemical compound known for its involvement in various synthesis processes and reactions. This compound is noteworthy in the field of organic chemistry due to its unique properties and functional applications.
Synthesis Analysis
The synthesis of compounds related to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often involves complex sequences such as Grignard reactions, Lindlar hydrogenation, and cyclization. For instance, in the synthesis of seco-theaspiranes, a sequence that includes trimethylsilyl ether protection and the construction of the alkyne moiety due to steric hindrance is employed. This process is essential for compounds with sterically constrained tertiary hydroxy groups, where S N 2 ring closure is used to introduce stereocenters (Kraft, Popaj, & Abate, 2006).
Molecular Structure Analysis
The molecular structure of compounds like "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" often features complex arrangements due to the presence of bulky groups like the tert-butyldimethylsilyl group. This can lead to significant steric effects influencing the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds similar to "(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL" participate in various chemical reactions. For example, alkenyl isocyanates derived from similar structures undergo cycloadditions with electron-deficient acetylenic dienophiles, leading to the formation of highly functionalized pyridines or derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Synthetic Applications
Lipase TL®-mediated kinetic resolution of glycerol analogues, including (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-ol, has been an efficient method to achieve high enantiomeric excess and quantitative yield of (S)-alcohol. This process facilitates the conversion to 1-protected glycerols, showcasing the compound's utility in synthesizing enantiomerically pure glycerol derivatives (Aoyagi et al., 2021).
Polymer Synthesis
The compound plays a crucial role in polymer synthesis , where its derivatives have been polymerized anionically to produce water-soluble polymethacrylates with narrow molecular weight distributions. This application demonstrates its value in crafting advanced materials with precise molecular characteristics (Ishizone et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDRAYUVSVPPR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

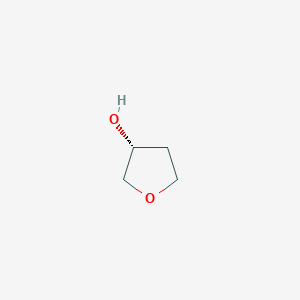
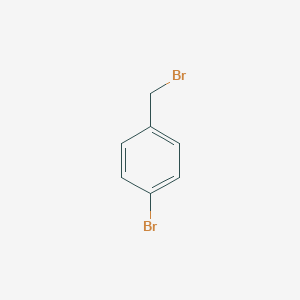



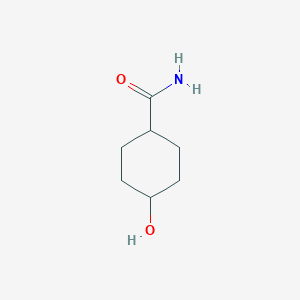
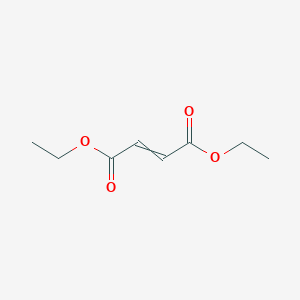
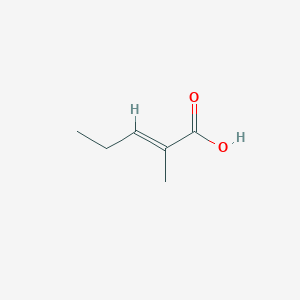
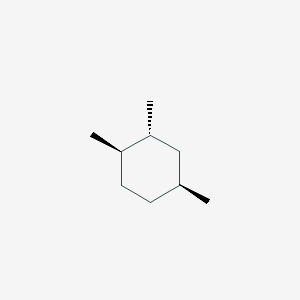
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
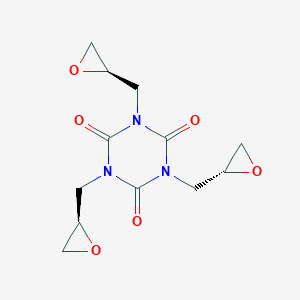
![2-[4-(Heptyloxy)phenyl]pyrimidin-5-OL](/img/structure/B49370.png)
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)